N-Cyclohexyl-3-methoxybenzamide: A Technical Whitepaper on Physicochemical Profiling, Synthesis, and Pharmacological Potential
N-Cyclohexyl-3-methoxybenzamide: A Technical Whitepaper on Physicochemical Profiling, Synthesis, and Pharmacological Potential
Abstract
N-cyclohexyl-3-methoxybenzamide (Formula: C14H19NO2) represents a highly versatile chemical entity within the benzamide class. Known as a "privileged structure" in medicinal chemistry, the benzamide pharmacophore exhibits broad biological activities, ranging from poly(ADP-ribose) polymerase (PARP) inhibition to the disruption of bacterial cell division. This whitepaper provides an authoritative, in-depth analysis of the basic properties, synthetic methodologies, and biological potential of N-cyclohexyl-3-methoxybenzamide, designed for researchers and drug development professionals.
Structural and Physicochemical Properties
The molecular architecture of N-cyclohexyl-3-methoxybenzamide consists of a lipophilic cyclohexyl ring linked via an amide bond to a 3-methoxy-substituted benzene ring. This specific arrangement balances aqueous solubility with membrane permeability, making it an excellent candidate for structure-activity relationship (SAR) studies.
Table 1: Physicochemical and Pharmacokinetic Parameters
| Property | Value | Causality / Significance in Drug Design |
| Molecular Formula | C14H19NO2 | Defines the atomic composition and baseline mass. |
| Molecular Weight | 233.31 g/mol | Well below the 500 Da Lipinski threshold, ensuring favorable oral bioavailability. |
| LogP (Estimated) | ~3.2 | The cyclohexyl group drives lipophilicity, optimizing lipid bilayer penetration. |
| Topological Polar Surface Area | 38.3 Ų | Highly favorable for blood-brain barrier (BBB) penetration and cellular uptake. |
| Hydrogen Bond Donors | 1 (Amide N-H) | Limits desolvation energy penalties during receptor binding. |
| Hydrogen Bond Acceptors | 2 (C=O, Methoxy O) | Facilitates targeted interactions within protein active sites. |
Synthetic Methodologies and Experimental Workflows
The synthesis of N-cyclohexyl-3-methoxybenzamide can be achieved through multiple pathways. Recent advancements emphasize green chemistry and direct C-H functionalization. Two prominent methods include the catalyst-free direct amidation from carbodiimides [1] and the copper-catalyzed C-H amidation of cyclohexane [2].
Protocol: Copper-Catalyzed C-H Amidation Workflow
This protocol details the direct amidation of cyclohexane with 3-methoxybenzamide, utilizing a copper catalyst and a radical initiator to achieve C-N bond formation [2].
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Step 1: Reagent Preparation & Inert Atmosphere
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Action: In a nitrogen-filled glovebox, charge an oven-dried 4 mL scintillation vial with 3-methoxybenzamide (0.500 mmol), cyclohexane (10.0 equiv), CuI (2.5 mol %), and 2,9-dimethyl-1,10-phenanthroline ligand (2.5 mol %) in 1.0 mL of anhydrous benzene.
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Causality: Anhydrous and anaerobic conditions are critical. Moisture or oxygen will prematurely quench the highly reactive tert-butoxy radicals, leading to reaction failure.
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Step 2: Addition of the Radical Initiator
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Action: Add di-tert-butyl peroxide (tBuOOtBu, 2.00 equiv) to the mixture, seal tightly with a Teflon-lined cap, and remove from the glovebox.
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Causality: tBuOOtBu acts as the thermal radical initiator. The stoichiometric excess ensures sufficient generation of tert-butoxy radicals required for the abstraction of a hydrogen atom from the inert cyclohexane ring.
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Step 3: Thermal Activation
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Action: Place the vial in a preheated aluminum block at 100 °C for 18 hours.
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Validation Checkpoint: The reaction mixture should transition from a pale suspension to a deep, homogenous solution. If the mixture remains clear and uncolored, the Cu(I) to Cu(II) redox cycle has not initiated, likely due to ligand degradation or insufficient heat transfer.
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Step 4: Workup and Purification
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Action: Cool the mixture, concentrate under reduced pressure, and purify via silica gel flash chromatography (using a hexane/ethyl acetate gradient).
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Causality: Silica gel chromatography effectively separates the highly non-polar unreacted cyclohexane and benzene from the moderately polar N-cyclohexyl-3-methoxybenzamide product.
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Workflow for the copper-catalyzed C-H amidation to synthesize N-cyclohexyl-3-methoxybenzamide.
Biological Activity & Pharmacological Potential
While N-cyclohexyl-3-methoxybenzamide is frequently utilized as a structural scaffold in synthetic methodology, its core motifs possess significant pharmacological relevance.
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ADPRT and PARP Inhibition : The 3-methoxybenzamide pharmacophore is a well-documented competitive inhibitor of poly(ADP-ribose) synthetase (PARP) and ADP-ribosyltransferase (ADPRT) [3]. The addition of the N-cyclohexyl group enhances the lipophilic efficiency (LipE) of the molecule, potentially increasing its binding affinity in hydrophobic enzyme pockets.
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Antibacterial FtsZ Inhibition : Benzamide derivatives, particularly 3-alkoxybenzamides, have been identified as inhibitors of FtsZ, an essential bacterial cell division protein [4]. The mechanism involves binding to the GTPase domain, which prevents the polymerization of FtsZ into the Z-ring, ultimately leading to bacterial filamentation and cell lysis.
Putative mechanism of action for 3-methoxybenzamide derivatives inhibiting bacterial FtsZ.
Analytical Characterization
To ensure the structural integrity of the synthesized compound, rigorous analytical validation is required. The following table outlines the expected Nuclear Magnetic Resonance (NMR) profile based on established literature for this compound [1].
Table 2: Expected 1H NMR Spectral Data (400 MHz, CDCl3)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality for Signal Position |
| 7.35 – 7.24 | Multiplet | 3H | Aromatic protons | Deshielded by the aromatic ring current and adjacent carbonyl group. |
| 7.05 – 6.98 | Multiplet | 1H | Aromatic proton (ortho to OMe) | Shielded relative to other aromatic protons due to the electron-donating resonance effect of the methoxy group. |
| 6.00 | Broad Singlet | 1H | Amide N-H | Broadened by quadrupolar relaxation of the nitrogen-14 nucleus. CDCl3 is used to prevent rapid deuterium exchange. |
| 4.03 – 3.91 | Multiplet | 1H | Cyclohexyl C-H (alpha to N) | Deshielded by the adjacent electronegative amide nitrogen. |
| 3.85 | Singlet | 3H | Methoxy -OCH3 | Sharp singlet characteristic of a methyl group attached to an oxygen heteroatom. |
| 2.05 – 1.19 | Multiplets | 10H | Cyclohexyl -CH2- | Complex splitting due to axial-equatorial coupling within the chair conformation of the cyclohexane ring. |
Conclusion
N-cyclohexyl-3-methoxybenzamide is a structurally optimized benzamide derivative that serves as a critical bridge between synthetic methodology and medicinal chemistry. Its robust physicochemical profile, characterized by high lipophilicity and a low polar surface area, makes it an ideal candidate for further exploration in targeted therapies, particularly as an antibacterial FtsZ inhibitor or an epigenetic PARP modulator.
References
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Mart, M., Jurczak, J., & Karakaya, I. (2022). Efficient catalyst-free direct amidation of non-activated carboxylic acids from carbodiimides. Organic & Biomolecular Chemistry, 20(40), 7900-7906. URL: [Link]
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Jo, Y., Ju, J., Choe, J., Song, K. H., & Lee, S. (2009). Copper-Catalyzed C-H Amidation of Cyclohexanes. The Journal of Organic Chemistry, 74(16), 6358-6361. URL: [Link]
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Haydon, D. J., et al. (2010). Creating an Antibacterial with in Vivo Efficacy: Synthesis and Characterization of Potent Inhibitors of the Bacterial Cell Division Protein FtsZ with Improved Pharmaceutical Properties. Journal of Medicinal Chemistry, 53(10), 3927-3936. URL: [Link]
